N-Nitrosoethanolamine
Overview
Description
N-Nitrosoethanolamine is a nitroso compound known for its potential carcinogenic properties. It is a member of the nitrosamine family, which are compounds formed by the reaction of nitrosating agents with secondary amines. These compounds are of significant concern due to their presence in various consumer products and their potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosoethanolamine is typically synthesized through the nitrosation of diethanolamine. This reaction involves the use of nitrosating agents such as nitrites or nitrogen oxides. The reaction is usually carried out in an aqueous solution, and the rate of formation is influenced by the pH of the solution .
Industrial Production Methods
While this compound is not produced commercially on a large scale, it can be found as a contaminant in various products. Its formation is often an unintended consequence of the presence of nitrosating agents and secondary amines in the same environment .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosoethanolamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products.
Reduction: Reduction reactions can break down the nitroso group.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkoxides and sulfuric acid. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce a variety of oxidized derivatives, while reduction reactions can yield amines .
Scientific Research Applications
N-Nitrosoethanolamine has been extensively studied due to its carcinogenic properties. It is used in scientific research to understand the mechanisms of nitrosamine-induced carcinogenesis. Additionally, it serves as a model compound for studying the formation and detection of nitrosamines in various consumer products, including cosmetics and personal care items .
Mechanism of Action
The carcinogenic effects of N-Nitrosoethanolamine are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation to form reactive intermediates that interact with DNA. This process involves various enzymes and metabolic pathways, including cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
N-Nitrosoethanolamine is unique among nitrosamines due to its specific structure and the presence of hydroxyl groups. This structural feature influences its reactivity and the types of reactions it undergoes. Additionally, its presence in consumer products as a contaminant highlights the importance of monitoring and controlling nitrosamine levels in various industries .
Properties
IUPAC Name |
N-(2-hydroxyethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c5-2-1-3-4-6/h5H,1-2H2,(H,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPNQDPDVJCEBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243378 | |
Record name | N-Nitrosoethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98033-27-3 | |
Record name | N-Nitrosoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098033273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40243378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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